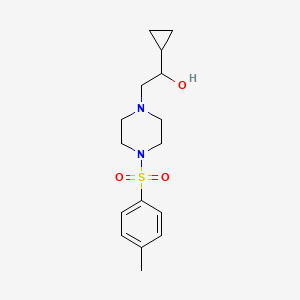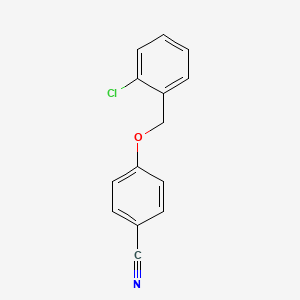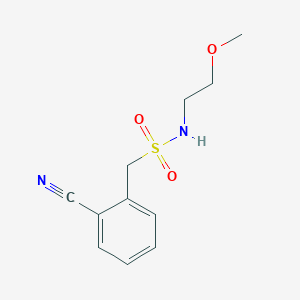
Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene derivatives are a class of compounds that have a wide range of applications and are of significant interest in research . They often exhibit interesting chemical and physical properties and have been used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate” were not found, naphthalene derivatives are often synthesized through various organic reactions, including acylation, alkylation, and others .Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex and varied. They are typically characterized using techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods .Chemical Reactions Analysis
Naphthalene derivatives can undergo a variety of chemical reactions, including reductions, oxidations, and various substitution reactions . The exact reactions would depend on the specific structure and functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be quite diverse, depending on their specific structures. These properties can be analyzed using a variety of techniques, including spectroscopic methods, computational chemistry, and others .科学的研究の応用
Organocatalysis
A derivative of Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate has been found to be an effective organocatalyst for asymmetric Michael addition reactions. This process benefits from good to high yields and excellent enantioselectivities, largely attributed to a probable hydrogen bond formation between the catalyst and reactants like β-nitrostyrene. This compound's role in catalysis has been further elucidated through the synthesis and NMR characterization of related compounds to investigate its mechanism (Cui Yan-fang, 2008).
Chemosensors for Metal Ions
Naphthoquinone-based compounds, structurally related to Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate, have been synthesized and characterized for their ability to act as chemosensors for transition metal ions. These compounds exhibit selectivity towards Cu2+ ions in certain solvents, with the complexation process resulting in a significant color change. This demonstrates the potential of naphthalene derivatives as sensitive and selective agents for metal ion detection (Prajkta Gosavi-Mirkute et al., 2017).
Antibacterial Agents
Research into fluoronaphthyridines, a class of compounds including Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate, has shown that certain derivatives possess significant in vitro and in vivo antibacterial activities. The structure-activity relationship studies highlight the impact of substitutions on the naphthyridine core on antibacterial efficacy, pointing towards the development of new therapeutic agents (D. Bouzard et al., 1992).
Nano Magnetite Catalysis
A study has shown that nano magnetite (Fe3O4) can efficiently catalyze the one-pot synthesis of naphthalene derivatives, including structures similar to Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate. This process, enhanced by ultrasound irradiation, underscores the versatility of magnetic nanoparticles in facilitating organic reactions, offering clean methodologies and high yields for the synthesis of complex naphthalene derivatives (M. Mokhtary & Mogharab Torabi, 2017).
Luminescent Coordination Polymers
Coordination polymers derived from naphthalene-based diamides, related to Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate, have shown significant luminescence. These properties are utilized in the sensing of nitro explosives and Fe(III) ions, demonstrating the potential of naphthalene derivatives in developing sensitive and selective sensors for environmental and security applications (Debarati Das & K. Biradha, 2018).
作用機序
Safety and Hazards
The safety and hazards associated with naphthalene derivatives can vary widely depending on their specific structure. Some naphthalene compounds are known to be hazardous and may pose risks to health and the environment . Always refer to the appropriate safety data sheets (SDS) for information on handling, storage, and disposal.
将来の方向性
Research into naphthalene derivatives is ongoing, with many potential applications in fields such as medicinal chemistry, materials science, and others. Future research directions could include the synthesis of new naphthalene derivatives, exploration of their properties, and investigation of their potential applications .
特性
IUPAC Name |
methyl 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-16(19)12-9-15(18)17(10-12)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHHNHVNGUBIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B2925607.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2925608.png)




![3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2925618.png)
![5-[(Z)-(4-methylphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2925619.png)
![3-Isopropyl-1-(4-phenethylpiperazin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2925621.png)
![2-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2925622.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925626.png)
![1-(4-Methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2925629.png)
![2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2925630.png)